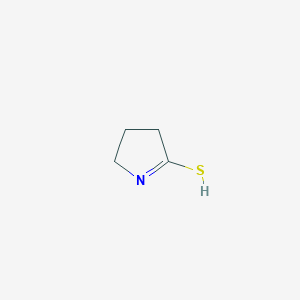
3,4-dihydro-2H-pyrrole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₅NS . It is a colorless, slightly viscous liquid that is not widely used in its parent form but has many derivatives that are found in commercial products and nature .
準備方法
Synthetic Routes and Reaction Conditions
Benzothiazole can be synthesized by treating 2-mercaptoaniline with acid chlorides. The general reaction is as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
This reaction involves the formation of the benzothiazole ring by the cyclization of 2-mercaptoaniline with an acid chloride .
Industrial Production Methods
In industrial settings, benzothiazole is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the cyclization reaction.
化学反応の分析
Types of Reactions
Benzothiazole undergoes various types of chemical reactions, including:
Oxidation: Benzothiazole can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form dihydrobenzothiazole derivatives.
Substitution: Benzothiazole can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagent used.
科学的研究の応用
Medicinal Chemistry
3,4-Dihydro-2H-pyrrole-5-thiol has garnered attention for its potential therapeutic properties. The compound exhibits:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, research indicates significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15.5 µM and 22.3 µM respectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| A549 | 22.3 | Cell cycle arrest |
| HepG2 | 18.7 | Inhibition of proliferation |
This indicates its potential as a lead compound for developing new anticancer agents.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique reactivity profile. It can participate in various chemical reactions such as:
- Nucleophilic Substitution : The thiol group can act as a nucleophile, allowing for the introduction of diverse functional groups.
- Formation of Thioethers : It can react with alkyl halides to form thioethers, which are important intermediates in organic synthesis.
Materials Science
In materials science, this compound is explored for its role in developing conductive polymers and coatings due to its thiol functionality which can facilitate cross-linking and enhance mechanical properties.
Case Study 1: Anticancer Properties
A focused study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Case Study 2: Synthesis of Thioether Derivatives
Research highlighted the utility of this compound in synthesizing thioether derivatives through nucleophilic substitution reactions with various alkyl halides. This process demonstrated high yields and selectivity, showcasing its potential in synthesizing complex organic molecules .
作用機序
The mechanism of action of benzothiazole derivatives varies depending on their specific application. In general, these compounds interact with molecular targets such as enzymes, receptors, and nucleic acids. For example, in medicinal applications, benzothiazole derivatives may inhibit specific enzymes or modulate receptor activity to exert their therapeutic effects.
類似化合物との比較
Benzothiazole is structurally related to other heterocyclic compounds such as:
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in benzothiazole.
Uniqueness
Benzothiazole’s unique structure, which includes both a benzene ring and a thiazole ring, allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry. Its derivatives exhibit diverse biological activities, making it valuable in medicinal chemistry and other scientific fields.
特性
IUPAC Name |
3,4-dihydro-2H-pyrrole-5-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWUREPEYPRYOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=NC1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













